Boc-N-methyl-O-benzyl-L-serine DCHA salt

説明

Boc-N-methyl-O-benzyl-L-serine DCHA salt is a useful research compound. Its molecular formula is C28H46N2O5 and its molecular weight is 490.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boc-N-methyl-O-benzyl-L-serine DCHA salt is a protected form of L-serine . The primary target of this compound is the serine residues in peptides . Serine residues are polar and increase the hydrophilicity of peptides . The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor . Thus, serine residues may play an important role in peptide binding to receptors .

Mode of Action

In solid phase peptide synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser (Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .

Biochemical Pathways

It is known that the compound plays a role in peptide synthesis, particularly in the formation and modification of serine residues .

Result of Action

The result of the action of this compound is the formation of modified serine residues in peptides, which can influence the peptides’ hydrophilicity and their ability to bind to receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in solid phase synthesis, the compound is cleaved from the resin with HF or TFMSA . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis . The specifics of these reactions, including their efficiency and the stability of the resulting compounds, can depend on factors such as the concentration of the reactants, the temperature, and the pH.

生物活性

Boc-N-methyl-O-benzyl-L-serine DCHA salt is a compound that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological properties, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

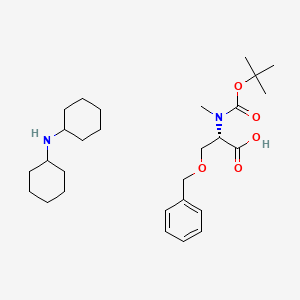

This compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 305.34 g/mol

- CAS Number : 47173-80-8

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The benzyl group enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis of Boc-N-methyl-O-benzyl-L-serine typically involves the following steps:

- Protection of the Amino Group : The amino group of L-serine is protected using the Boc group.

- Benzylation : The hydroxyl group of serine is benzylated to form O-benzyl-L-serine.

- Formation of DCHA Salt : The compound is then converted into its DCHA salt form, enhancing solubility and stability.

Antimicrobial Properties

Boc-N-methyl-O-benzyl-L-serine has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

These findings suggest that Boc-N-methyl-O-benzyl-L-serine could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has indicated that Boc-N-methyl-O-benzyl-L-serine may possess anticancer properties. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects, particularly against breast cancer (MCF7) and leukemia (HL60) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 10 µM |

| HL60 (leukemia) | 8 µM |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of Boc-N-methyl-O-benzyl-L-serine against clinical isolates of bacteria. The results indicated that the compound was effective in reducing bacterial load in infected tissue models, suggesting potential therapeutic applications in treating bacterial infections. -

Anticancer Research :

In a publication from Cancer Research, researchers assessed the impact of Boc-N-methyl-O-benzyl-L-serine on tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, highlighting its potential as an anticancer agent.

科学的研究の応用

Synthesis and Properties

Boc-N-methyl-O-benzyl-L-serine DCHA salt is synthesized through a series of chemical reactions involving protected amino acids. The synthesis typically involves:

- Boc Protection : The amino acid serine is protected using tert-butoxycarbonyl (Boc) groups, which are commonly used to protect amines during chemical reactions.

- Methylation : The N-methyl group is introduced via alkylation processes, often using methyl iodide in the presence of bases like potassium tert-butoxide (KOtBu) to yield N-methyl derivatives.

- Formation of DCHA Salt : The final product is formed by reacting the free acid with dicyclohexylamine (DCHA), resulting in a stable salt form that enhances solubility and stability for further applications.

The compound's structural integrity allows it to maintain its properties during various chemical processes, making it suitable for multiple applications in research and industry.

Peptide Synthesis

This compound plays a crucial role in peptide synthesis. It serves as a building block for the formation of peptides that exhibit biological activity. The incorporation of N-methyl amino acids into peptides can enhance their stability and bioactivity, making them potential candidates for drug development.

| Application | Details |

|---|---|

| Peptide Synthesis | Used as a building block for biologically active peptides. |

| Enhanced Stability | N-methylation improves resistance to enzymatic degradation. |

| Drug Development | Potential candidates for therapeutic agents targeting various diseases. |

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential in developing new pharmaceuticals. Its derivatives have shown promise in treating conditions such as cancer and bacterial infections due to their ability to mimic natural peptides.

- Case Study : Research indicated that N-methylated peptides derived from this compound exhibited enhanced binding affinity to specific receptors, suggesting potential therapeutic uses in targeted drug delivery systems .

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, where it can be linked to various biomolecules (e.g., antibodies or enzymes) to create conjugates with improved pharmacokinetic properties. This application is particularly relevant in the development of targeted therapies for cancer treatment.

| Bioconjugation Aspect | Description |

|---|---|

| Targeted Delivery | Enhances specificity and efficacy of therapeutic agents. |

| Improved Pharmacokinetics | Modifies the distribution and metabolism of conjugated drugs. |

Case Study on Anticancer Activity

A study explored the anticancer properties of peptides synthesized using this compound as a building block. The results demonstrated that these peptides inhibited tumor growth in vitro and showed promise in vivo, indicating their potential as therapeutic agents against specific cancer types .

Investigation of Antibiotic Properties

Another research effort focused on the antibiotic potential of N-methylated peptides derived from this compound. The findings revealed that these peptides exhibited significant antibacterial activity against resistant strains, highlighting their importance in addressing antibiotic resistance .

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRJEKWXCAQSPJ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。